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Abstract

NG-497 is a pioneering, selective small-molecule inhibitor of human Adipose Triglyceride
Lipase (ATGL), a critical enzyme in the mobilization of fatty acids from triglyceride stores.[1][2]
This document provides a comprehensive technical guide on the discovery, history, and
preclinical characterization of NG-497. It details the compound's mechanism of action,
summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant
biological pathways and experimental workflows. This information is intended for researchers,
scientists, and professionals in the field of drug development.

Discovery and History

NG-497 was developed and characterized as the first small-molecule inhibitor of human ATGL.
[1][2] Its development, reported in 2022, stemmed from the screening of compounds
synthesized during the creation of another lipase inhibitor.[3] The identification of NG-497
marked a significant advancement in the study of lipid metabolism and its role in various
pathologies, as ATGL is considered a promising therapeutic target for lipotoxicity-driven
disorders such as insulin resistance, steatohepatitis, and heart disease.[1][2]

The research leading to NG-497's discovery was a collaborative effort primarily based at the
Institute of Molecular Biosciences and the Institute of Organic Chemistry at the University of
Graz, Austria.[2] The compound was identified through a screening process that utilized cell
lysates from Expi293 cells overexpressing ATGL and radiolabeled triolein as a substrate.[3]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12394195?utm_src=pdf-interest
https://www.benchchem.com/product/b12394195?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jacs.1c10836
https://pubmed.ncbi.nlm.nih.gov/35362954/
https://www.benchchem.com/product/b12394195?utm_src=pdf-body
https://www.benchchem.com/product/b12394195?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jacs.1c10836
https://pubmed.ncbi.nlm.nih.gov/35362954/
https://pubs.acs.org/doi/10.1021/jacs.1c10836
https://www.benchchem.com/product/b12394195?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jacs.1c10836
https://pubmed.ncbi.nlm.nih.gov/35362954/
https://www.benchchem.com/product/b12394195?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35362954/
https://pubs.acs.org/doi/10.1021/jacs.1c10836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

This screening identified a biphenylester compound as a viable starting point for the
development of a more potent inhibitor, ultimately leading to the creation of NG-497.[3]

Mechanism of Action

NG-497 functions as a selective inhibitor of human and nonhuman primate ATGL.[1][2] It
specifically targets the enzymatically active patatin-like domain of the human ATGL enzyme.[4]
[5] The mechanism of inhibition involves the binding of NG-497 within a hydrophobic cavity
located near the active site of ATGL.[1][2][6] The efficacy and species selectivity of NG-497 are
determined by three specific amino acid residues within this binding pocket, providing a
molecular basis for its selective action.[1][7][6] By occupying this cavity, NG-497 prevents the
catalytic breakdown of triglycerides into diacylglycerols and fatty acids, thereby inhibiting
lipolysis.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for NG-497.

Parameter Value CelllSystem Conditions Source
IC50 (FA Human SGBS Isoproterenol-
1.5puM : : [31[41[7]
release) adipocytes stimulated
IC50 (Glycerol Human SGBS Isoproterenol-
1.5 pM _ _ (31141071
release) adipocytes stimulated
IC50 (HSL- . .
) Human SGBS Combined with
independent FA 0.5uM ] o [31[7]
adipocytes HSL inhibitor
release)
IC50 (Initial Cell lysates
biphenylester 35 uM overexpressing In vitro assay [3]

compound)

ATGL
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ATGL Inhibition at 50 pM

Species T Source
Human High [L1[2]13]1[7]
Rhesus Monkey High [31[7]
Mouse < 20% [31[7]

Rat < 20% [31[7]
Goat < 20% [31[7]

Pig <20% [31[7]

Dog < 20% [317]
Marmoset < 20% [31[7]

Experimental Protocols
In Vitro ATGL Inhibition Assay

The initial screening for human ATGL inhibitors was performed using cell lysates from Expi293
cells overexpressing ATGL as the enzyme source.[3] Radiolabeled triolein was used as the
substrate to measure the enzymatic activity.[3] The assays were conducted in the presence of
purified CGI-58, a known co-activator of ATGL.[3] The inhibitory activity of the compounds was
determined by measuring the reduction in the release of radiolabeled fatty acids.[3]

Cellular Lipolysis Assay in Human Adipocytes

To assess the cellular efficacy of NG-497, lipolysis was measured in human Simpson-Golabi-
Behmel syndrome (SGBS) adipocytes.[3][4][7] The cells were preincubated with varying
concentrations of NG-497 for one hour.[3][4][7] Subsequently, lipolysis was stimulated with 1
UM isoproterenol.[3][4][7] The release of fatty acids and glycerol into the medium was
quantified after one hour using commercial kits to determine the dose-dependent inhibition by
NG-497.[3][4][7]

Species Selectivity Assay
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The species selectivity of NG-497 was evaluated by testing its effect on ATGL orthologues from
various species, including mouse, rat, goat, pig, dog, and marmoset.[3][7] The triacylglycerol
hydrolase activity of these orthologues was measured in the presence of 50 uM NG-497.[3][7]
A reduction in activity of less than 20% was considered as no substantial effect.[3][7]

Visualizations
Signaling Pathway of Lipolysis Inhibition by NG-497
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Caption: NG-497 inhibits the ATGL-mediated breakdown of triglycerides.

Experimental Workflow for Cellular Lipolysis Assay
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Workflow for Cellular Lipolysis Assay
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Caption: Protocol for measuring NG-497's effect on adipocyte lipolysis.

Logical Relationship of NG-497's Selectivity
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Species Selectivity of NG-497
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Caption: NG-497 selectively inhibits human and primate ATGL.

Applications in Research

Since its initial description, NG-497 has been utilized as a research tool to investigate the acute
roles of ATGL in various physiological and pathological processes. For instance, it has been
employed to study the impact of acute ATGL inhibition on insulin and glucagon secretion from
human pancreatic islets.[6][9][10][11][12] These studies have revealed that acute inhibition of
ATGL can dysregulate hormone secretion, highlighting the enzyme's role in pancreatic function.
[6][9][10][11][12] Furthermore, NG-497 has been used in cancer research, specifically to
investigate the therapeutic potential of targeting ATGL in advanced prostate cancer, where it
was shown to synergize with other inhibitors to induce cancer cell death.[13]

Conclusion

NG-497 represents a significant milestone in the development of selective inhibitors for key
enzymes in lipid metabolism. Its well-characterized mechanism of action, species selectivity,
and demonstrated utility in preclinical research make it an invaluable tool for dissecting the
complex roles of ATGL in health and disease. Further investigations utilizing NG-497 are
poised to provide deeper insights into the therapeutic potential of targeting lipolysis in a range
of metabolic and oncologic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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